Pilosidine

Descripción general

Descripción

Pilosidine is a natural alkaloid derived from the plant Pilocarpus microphyllus. It has been found to have various biological activities such as antitumor, anti-inflammatory, and antiviral properties.

Aplicaciones Científicas De Investigación

Vascular Activity

Pilosidine, isolated from the rhizomes of Curculigo pilosa, has shown a facilitating effect on adrenaline-evoked contractions in rabbit aorta isolated preparations. This suggests potential applications in vascular research and understanding adrenergic interactions (Palazzino et al., 2000).

Vasoconstrictor Activity

Research indicates that this compound, structurally similar to adrenaline, causes a reversible and dose-dependent increase in blood pressure in anaesthetized rats. This hypertensive effect is partially reversed by phentolamine and abolished by pre-treatment with phentolamine and atenolol, suggesting its interaction with the peripheral adrenergic system, particularly alpha1 and beta1 receptors (Cometa et al., 2001).

Dermatological Research

A study focused on delivering minoxidil into pilosebaceous units explored the potential of liposomal systems. The findings revealed that certain liposomal formulations, including those with neutral charge, showed maximum drug deposition in pilosebaceous units. This research is significant for understanding drug delivery mechanisms related to pilosebaceous units, impacting therapies for conditions like alopecia (Jain et al., 2009).

Asthma Treatment

Gerberae Piloselloidis Herba, containing this compound, has been used to treat cough and asthma. A study investigating its effects on ovalbumin-induced asthma models in mice showed significant mitigation of asthma symptoms, indicating the potential therapeutic applications of this compound in treating respiratory conditions (Liu et al., 2021).

Antitumor Potential

Bidens pilosa, containing this compound, has been traditionally used for conditions related to cancer. A study evaluating its antitumor activity found significant effects on tumor volume and viable cell count in mice with Ehrlich ascites carcinoma, suggesting a potential role for this compound in cancer research (Kviecinski et al., 2008).

Direcciones Futuras

: Xie, T., Zhou, X., Wang, S., Lu, Y., Zhu, H., Kang, A., Deng, H., Xu, J., Shen, C., Di, L., & Shan, J. (2016). Development and application of a comprehensive lipidomic analysis to investigate Tripterygium wilfordii-induced liver injury. Analytical and Bioanalytical Chemistry, 408(16), 4341–4355. Link : Lipids comprise a large number of chemically distinct molecular species, playing fundamental roles in maintaining various physiological functions. Many reports have documented lipid structures, classification, metabolism networks, physiological functions, and analytical methods, and the lipids studied have included diacylglycerols (DGs), triacylglycerols (TGs), glycerophosphoethanolamines (PEs), glycerophosphocholines (PCs), glycerophosphoserines (PSs), glycerophosphoglycerols (PGs), glycerophosphoinositols (PIs), cardiolipins (CLs), ceramides (Cers), sphingomyelin (SMs), ether-phospholipids, free fatty acids (FAs), oxylipins, and related derivatives. Alterations in lipid metabolism are associated with many disorders, such as diabetes mellitus, cardiovascular disease, pneumonia respiratory disease, viral infections, and neurological diseases

Propiedades

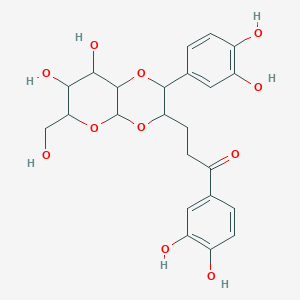

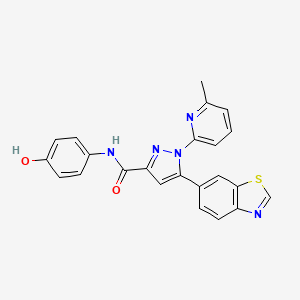

IUPAC Name |

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAOUURGPFGYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)

![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)